Frovatriptan - 158747-02-5

Frovatriptan

Catalog Number: EVT-406286
CAS Number: 158747-02-5
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Frovatriptan succinate is a synthetic compound classified as a selective serotonin 5-HT1B/1D receptor agonist []. In scientific research, it serves as a valuable tool for investigating the role of serotonin receptors in various physiological and pathological processes, particularly in the context of migraine.

Future Directions
  • Exploring the potential of frovatriptan succinate for non-migraine applications: Given its selective action on 5-HT1B/1D receptors, further research could investigate its potential therapeutic benefits in other conditions involving these receptors, such as cluster headaches [] and other pain syndromes.
  • Developing new formulations and delivery methods for frovatriptan succinate: Research into alternative routes of administration, such as intranasal microemulsions [], could lead to faster onset of action and improved patient acceptance.
  • Conducting comparative effectiveness studies: Continued research comparing frovatriptan succinate with other triptans and alternative migraine therapies can help to optimize treatment selection based on individual patient profiles and cost-effectiveness [].

Sumatriptan

Compound Description: Sumatriptan is a first-generation triptan medication used as an abortive treatment for migraine headaches. It acts as a selective agonist at serotonin (5-HT) receptors, primarily 5-HT1B and 5-HT1D subtypes, leading to cranial blood vessel constriction and inhibition of neuropeptide release, thereby relieving migraine symptoms. []

Zolmitriptan

Compound Description: Zolmitriptan is a second-generation triptan medication prescribed for the acute treatment of migraine headaches. It functions as a selective agonist at 5-HT receptors, primarily the 5-HT1B and 5-HT1D subtypes, similar to other triptans. This mechanism of action leads to the constriction of cranial blood vessels and the inhibition of the release of vasoactive neuropeptides, ultimately resulting in the alleviation of migraine symptoms. []

Relevance: Zolmitriptan, along with Frovatriptan, belongs to the second-generation class of triptan drugs and shares a similar mechanism of action as a 5-HT1B/1D receptor agonist for acute migraine treatment. [] While both drugs are effective in relieving migraine symptoms, Frovatriptan demonstrates a longer duration of action due to its significantly longer half-life compared to Zolmitriptan. [, ] This difference in pharmacokinetic profiles is a key factor differentiating their clinical use, particularly concerning the potential for headache recurrence.

Rizatriptan

Compound Description: Rizatriptan is another second-generation triptan used for the acute treatment of migraine headaches. Its mechanism of action involves selective agonism at the 5-HT1B and 5-HT1D receptor subtypes, similar to other triptans. This activity leads to the constriction of cranial blood vessels and a reduction in the release of pro-inflammatory neuropeptides, ultimately relieving migraine pain and associated symptoms. [, , ]

Almotriptan

Compound Description: Almotriptan is a second-generation triptan medication indicated for the acute treatment of migraine headaches. It acts as a selective agonist at 5-HT receptors, primarily at the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. This mechanism of action leads to the constriction of cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides, ultimately providing relief from migraine symptoms. [, ]

Naratriptan

Compound Description: Naratriptan is a second-generation triptan medication indicated for the acute treatment of migraine. It acts as a selective agonist at 5-HT1B and 5-HT1D receptors, primarily in cranial blood vessels, leading to vasoconstriction and inhibition of neuropeptide release, ultimately providing relief from migraine symptoms. []

5-Hydroxytryptamine (5-HT, Serotonin)

Compound Description: 5-Hydroxytryptamine (5-HT), commonly known as serotonin, is a monoamine neurotransmitter with a wide range of physiological roles, including mood regulation, sleep-wake cycles, and vasoconstriction. In the context of migraine, 5-HT is implicated in the pathogenesis of the headache phase, and its receptor subtypes are targeted by triptan medications. [, ]

Relevance: 5-HT serves as the endogenous ligand for the receptors targeted by Frovatriptan and other triptans. [, ] While Frovatriptan and other triptans act as selective agonists at specific 5-HT receptor subtypes (5-HT1B/1D), 5-HT itself interacts with a wider range of 5-HT receptor subtypes, mediating diverse physiological effects. [, ] Understanding the complex interplay between 5-HT and its receptor subtypes is crucial in understanding the mechanism of action of Frovatriptan and developing more effective migraine treatments.

Dexketoprofen

Compound Description: Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. It functions by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2, which are responsible for the production of prostaglandins involved in pain and inflammation. []

Overview

Frovatriptan is a pharmaceutical compound belonging to the triptan class, primarily used for the acute treatment of migraine headaches. It is particularly effective for migraines associated with menstruation. Frovatriptan acts as a selective agonist for the serotonin receptors, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes, which play crucial roles in vasoconstriction and modulation of pain pathways in the brain. The compound is marketed under the brand name Frova and is known for its long half-life compared to other triptans, making it suitable for treating prolonged migraine attacks .

Source

Frovatriptan was developed by Vernalis and has been subjected to various synthetic methods and formulations since its introduction. Its chemical structure is characterized by a specific arrangement of carbon, nitrogen, and oxygen atoms, contributing to its pharmacological properties .

Classification

Frovatriptan is classified as a serotonin receptor agonist and falls under the category of anti-migraine agents. It is specifically designed to alleviate migraine symptoms by mimicking the action of serotonin in the brain, leading to vasoconstriction of dilated intracranial blood vessels .

Synthesis Analysis

Methods

The synthesis of Frovatriptan involves several steps, often requiring complex chemical reactions and purification processes. One notable synthesis route begins with 4-cyanophenylhydrazine and 4-benzyloxycyclohexanone in acetic acid, yielding intermediates that are further processed through hydrolysis and protection-deprotection sequences.

Technical Details

  1. Initial Reaction: The reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone forms 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole.
  2. Hydrolysis: This intermediate undergoes hydrolysis with sodium hydroxide to produce 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole.
  3. Tosylation: The tosyl chloride treatment generates a tosylated derivative.
  4. Methylation: Subsequent treatment with methylamine yields 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole.
  5. Final Steps: The racemic Frovatriptan is obtained through oxidation processes followed by isolation techniques such as column chromatography .
Molecular Structure Analysis

Structure

The molecular formula of Frovatriptan is C14H17N3OC_{14}H_{17}N_{3}O. Its structure features a tetrahydrocarbazole moiety that is crucial for its activity as a serotonin receptor agonist.

Data

  • Molecular Weight: Approximately 245.30 g/mol
  • Chemical Structure: The compound includes multiple functional groups that contribute to its pharmacological effects.

Frovatriptan Structure

Chemical Reactions Analysis

Reactions

Frovatriptan can undergo various chemical reactions typical of amines and aromatic compounds. Key reactions include:

  • Hydrolysis: Breaking down esters or amides in the presence of water.
  • Oxidation: Converting primary amines to imines or secondary amines.
  • Tosylation: Adding a tosyl group to enhance reactivity for subsequent reactions.

Technical Details

The synthesis pathways often involve protecting groups that are removed at later stages to yield the final product without unwanted side reactions. The use of solvents like methanol and acetic acid is common in these processes due to their favorable properties for dissolving reactants and facilitating reactions .

Mechanism of Action

Frovatriptan exerts its effects primarily through agonism at serotonin receptors:

  1. Receptor Binding: It binds selectively to the 5-HT1B and 5-HT1D receptors located on cranial blood vessels and trigeminal neurons.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.
  3. Inhibition of Neuropeptide Release: Frovatriptan also inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which are involved in migraine pathophysiology .

Data

Pharmacokinetic studies show that Frovatriptan reaches peak plasma concentrations approximately 2–4 hours post-administration, with an elimination half-life around 26 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Sensitivity: The solubility may vary with pH changes.

Relevant analyses indicate that Frovatriptan exhibits low binding affinity to plasma proteins (approximately 15%) but higher binding (around 60%) to blood cells .

Applications

Frovatriptan's primary application is in the treatment of acute migraine attacks. Its unique pharmacokinetic profile allows it to be effective for patients who experience prolonged migraine episodes or those who require rapid relief from symptoms associated with menstruation-related migraines . Additionally, ongoing research explores its potential use in other headache disorders and its formulation into various delivery systems such as buccal strips for enhanced bioavailability .

Properties

CAS Number

158747-02-5

Product Name

Frovatriptan

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1

InChI Key

XPSQPHWEGNHMSK-SECBINFHSA-N

SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Solubility

Soluble
1.23e-01 g/L

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.